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Compound of Interest

Compound Name:
1-(6-Bromonaphthalen-2-

yl)ethanone

Cat. No.: B074744 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(6-Bromonaphthalen-2-yl)ethanone, catering to researchers, scientists, and

professionals in drug development. Due to the limited availability of public experimental spectra

for this specific compound, this document presents a detailed analysis based on predicted

spectroscopic data, alongside established experimental protocols for acquiring such data.

Core Spectroscopic Data
The structural and electronic environment of 1-(6-Bromonaphthalen-2-yl)ethanone gives rise

to a unique spectroscopic fingerprint. The following tables summarize the predicted quantitative

data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.40 s 1H H-1

~8.15 d 1H H-5

~8.00 d 1H H-3

~7.90 d 1H H-4

~7.85 d 1H H-8

~7.70 dd 1H H-7

2.75 s 3H -COCH₃

¹³C NMR (Predicted)

Chemical Shift (δ) ppm Assignment

~197.5 C=O

~137.0 C-2

~136.5 C-4a

~132.0 C-8a

~131.5 C-5

~130.0 C-7

~129.5 C-4

~128.0 C-1

~125.0 C-3

~122.0 C-6

~121.0 C-8

~26.8 -COCH₃
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Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3070 Medium Aromatic C-H stretch

~2925 Weak Methyl C-H stretch

~1685 Strong C=O (Aryl ketone) stretch

~1600, ~1480 Medium-Strong Aromatic C=C ring stretch

~1270 Strong
C-C(=O)-C stretch and

bending

~890, ~820 Strong C-H out-of-plane bending

~650 Medium C-Br stretch

Mass Spectrometry (MS) (Predicted)
m/z Relative Intensity (%) Assignment

248/250 High
[M]⁺/ [M+2]⁺ (Molecular ion

peak with bromine isotopes)

233/235 High [M-CH₃]⁺

205/207 Medium [M-COCH₃]⁺

126 Medium
[M-Br-COCH₃]⁺ (Naphthyl

fragment)

43 High [CH₃CO]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-(6-Bromonaphthalen-2-yl)ethanone.
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Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Data Processing: Fourier transform the acquired Free Induction Decay (FID), followed by

phase and baseline correction. The chemical shifts are referenced to the residual solvent

peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Data Processing: Fourier transform the FID, followed by phase and baseline correction.

The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 1-(6-Bromonaphthalen-2-yl)ethanone directly onto the

center of the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The instrument's software automatically ratios the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI):

Dissolve a small amount of 1-(6-Bromonaphthalen-2-yl)ethanone in a volatile solvent

(e.g., methanol or dichloromethane).

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS).

Data Acquisition:

Instrument: A mass spectrometer equipped with an EI source.
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Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-300.

Data Analysis:

Identify the molecular ion peak, paying attention to the isotopic pattern of bromine ([M]⁺

and [M+2]⁺ in an approximate 1:1 ratio).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic identification of an

organic compound like 1-(6-Bromonaphthalen-2-yl)ethanone.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(6-Bromonaphthalen-2-
yl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074744#spectroscopic-data-nmr-ir-ms-for-1-6-
bromonaphthalen-2-yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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